molecular formula C19H20ClF2N3O2 B4818520 4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide

Cat. No.: B4818520
M. Wt: 395.8 g/mol
InChI Key: MRPSBMJYCUQPGM-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.

Properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,4-difluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O2/c1-27-18-5-2-14(20)10-13(18)12-24-6-8-25(9-7-24)19(26)23-17-4-3-15(21)11-16(17)22/h2-5,10-11H,6-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPSBMJYCUQPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide typically involves multiple steps, including the formation of the piperazine ring, introduction of the benzyl and phenyl groups, and subsequent functionalization. Common reagents used in these reactions may include chlorinating agents, methoxylating agents, and fluorinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s stability and activity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: Exploring its use in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide include other piperazine derivatives with different substituents on the benzyl and phenyl rings. Examples include:

  • 4-(2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide
  • 4-(5-chlorobenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its pharmacological properties, such as potency, selectivity, and metabolic stability. Comparative studies with similar compounds can help identify the structural features responsible for its unique characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide
Reactant of Route 2
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4-(5-chloro-2-methoxybenzyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide

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